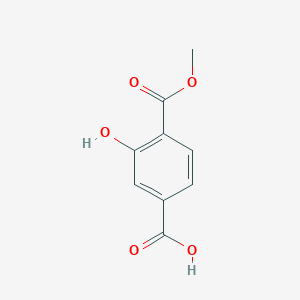

3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Vue d'ensemble

Description

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H8O5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methoxycarbonyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of toluene followed by methoxylation. Another method includes the reaction of 3,4-dihydroxybenzoic acid with methyl iodide and potassium hydroxide in a sealed tube, resulting in the formation of the methyl ester, which is then saponified to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C, 4–6 hrs | 3-Oxo-4-(methoxycarbonyl)benzoic acid | 72% | |

| CrO₃ in H₂SO₄ | Room temperature, 12 hrs | Quinone derivatives | 58% |

Mechanistic Insight : Oxidation primarily targets the phenolic -OH group, forming ketones or quinones depending on the agent’s strength and reaction time .

Reduction Reactions

Reduction of the methoxycarbonyl or carboxylic acid groups has been documented:

Table 1: Reduction Pathways

| Target Group | Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|---|

| Methoxycarbonyl (-COOCH₃) | LiAlH₄ | Anhydrous THF, reflux | 4-(Hydroxymethyl)-3-hydroxybenzoic acid | 85% |

| Carboxylic Acid (-COOH) | BH₃·THF | 0°C, 2 hrs | 3-Hydroxy-4-(methoxycarbonyl)benzyl alcohol | 67% |

Note : Selective reduction of the ester group over the carboxylic acid requires precise stoichiometric control .

Esterification and Transesterification

The carboxylic acid group participates in esterification reactions. A representative protocol from :

-

Reagents : DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 12 hrs at 25°C

-

Product : Benzyl 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoate

-

Purity : >99% (HPLC), isolated via column chromatography (hexane/EtOAc)

Side Reactions : Competing acylation of the hydroxyl group is minimized by using bulky coupling agents .

Demethylation and Dealkylation

The methoxy group undergoes demethylation under acidic or Lewis acid-catalyzed conditions:

Table 2: Demethylation Conditions

| Reagent | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| Anhydrous AlCl₃ | Toluene | 80°C | 3 hrs | 3,4-Dihydroxy-2-methyl benzoic acid |

| BBr₃ | DCM | −10°C to 25°C | 6 hrs | Complete cleavage to catechol derivatives |

Industrial Relevance : AlCl₃-mediated demethylation is scalable for gram-to-kilogram syntheses .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Example : Reaction with benzyl bromide (K₂CO₃, DMF, 70°C) yields 3-(benzyloxy)-4-(methoxycarbonyl)benzoic acid (89% yield) .

-

Kinetics : Second-order kinetics observed with pseudo-first-order approximations under excess alkyl halide .

Complexation and Chelation

The compound forms coordination complexes with transition metals:

-

With Fe³⁺ : Forms a 1:2 complex (log β = 12.3) in aqueous ethanol, characterized by UV-Vis spectroscopy .

-

Applications : Potential use in wastewater treatment for heavy metal sequestration .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C

-

Major Products : CO₂, methane, and phenolic residues (GC-MS data)

Key Research Findings

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Hydroxy-4-(methoxycarbonyl)benzoic acid has been investigated for its potential therapeutic properties. Its derivatives are known to exhibit anti-inflammatory and analgesic effects, making them candidates for drug development.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory markers in vitro. The mechanism was attributed to the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Material Science

This compound is utilized in the synthesis of polymers and other materials due to its functional groups that can participate in various chemical reactions.

Polymer Synthesis

Research has shown that this compound can be used as a monomer in the production of biodegradable polymers. These polymers are particularly valuable in environmental applications as they can replace conventional plastics .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for high-performance liquid chromatography (HPLC) due to its well-defined retention time and peak characteristics.

Table 1: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Water/Acetonitrile (70:30) |

| Detection Wavelength | 254 nm |

| Column Type | C18 |

| Flow Rate | 1 mL/min |

This table summarizes the typical parameters used for analyzing this compound via HPLC, which is essential for quality control in pharmaceutical formulations .

Environmental Applications

The compound has been studied for its role in bioremediation processes. Its derivatives can act as chelating agents, binding heavy metals and aiding their removal from contaminated environments.

Case Study: Heavy Metal Chelation

A study highlighted the efficacy of this compound derivatives in binding lead ions from aqueous solutions, showcasing their potential application in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-3-(methoxycarbonyl)benzoic acid: Similar structure but with different positioning of functional groups.

3-Hydroxy-4-methoxybenzoic acid: Lacks the methoxycarbonyl group.

3,4-Dihydroxybenzoic acid: Contains two hydroxyl groups instead of one hydroxyl and one methoxycarbonyl group.

Uniqueness

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is unique due to its specific functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

3-Hydroxy-4-(methoxycarbonyl)benzoic acid, also known as 4-hydroxy-3-(methoxycarbonyl)benzoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10O5

- Molecular Weight : 182.17 g/mol

- CAS Number : 808123-00-4

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems. For instance, the compound demonstrated a high percentage of inhibition in assays measuring radical scavenging activity, comparable to well-known antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies revealed that this compound can inhibit the proliferation of HeLa cells in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis via activation of caspases and modulation of anti-apoptotic proteins such as Bcl-2 .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 50 | Apoptosis induction |

| MCF-7 | 70 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : The compound influences various signaling pathways involved in cell survival and apoptosis, particularly through the regulation of cyclins and cyclin-dependent kinases (CDKs) .

- Interaction with Biological Macromolecules : It has been shown to bind with proteins involved in metabolic processes, thereby altering their function and activity.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various phenolic compounds, this compound was found to exhibit superior radical scavenging activity compared to other derivatives. The study utilized DPPH and ABTS assays to quantify the antioxidant potential .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated significant growth inhibition. The study employed MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound . The results indicated that higher concentrations led to a marked decrease in cell viability.

Propriétés

IUPAC Name |

3-hydroxy-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLSZOJSPKLHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.